3-(1-(3-Chloropropyl)piperidin-4-yl)-6-fluorobenzo[d]isoxazole 3-(1-(3-Chloropropyl)piperidin-4-yl)-6-fluorobenzo[d]isoxazole
Brand Name: Vulcanchem
CAS No.: 329977-73-3
VCID: VC8376625
InChI: InChI=1S/C15H18ClFN2O/c16-6-1-7-19-8-4-11(5-9-19)15-13-3-2-12(17)10-14(13)20-18-15/h2-3,10-11H,1,4-9H2
SMILES: C1CN(CCC1C2=NOC3=C2C=CC(=C3)F)CCCCl
Molecular Formula: C15H18ClFN2O
Molecular Weight: 296.77 g/mol

3-(1-(3-Chloropropyl)piperidin-4-yl)-6-fluorobenzo[d]isoxazole

CAS No.: 329977-73-3

Cat. No.: VC8376625

Molecular Formula: C15H18ClFN2O

Molecular Weight: 296.77 g/mol

* For research use only. Not for human or veterinary use.

3-(1-(3-Chloropropyl)piperidin-4-yl)-6-fluorobenzo[d]isoxazole - 329977-73-3

Specification

CAS No. 329977-73-3
Molecular Formula C15H18ClFN2O
Molecular Weight 296.77 g/mol
IUPAC Name 3-[1-(3-chloropropyl)piperidin-4-yl]-6-fluoro-1,2-benzoxazole
Standard InChI InChI=1S/C15H18ClFN2O/c16-6-1-7-19-8-4-11(5-9-19)15-13-3-2-12(17)10-14(13)20-18-15/h2-3,10-11H,1,4-9H2
Standard InChI Key NLSKESNFYRUZEB-UHFFFAOYSA-N
SMILES C1CN(CCC1C2=NOC3=C2C=CC(=C3)F)CCCCl
Canonical SMILES C1CN(CCC1C2=NOC3=C2C=CC(=C3)F)CCCCl

Introduction

Chemical Identity and Structural Properties

Molecular and Structural Characteristics

The compound’s systematic name, 3-(1-(3-chloropropyl)piperidin-4-yl)-6-fluorobenzo[d]isoxazole, reflects its hybrid structure combining a benzisoxazole scaffold with a piperidine ring. Its molecular formula is C15H18ClFN2O\text{C}_{15}\text{H}_{18}\text{ClFN}_2\text{O}, with a molecular weight of 296.77 g/mol . The benzisoxazole moiety features a fluorine atom at the 6-position and a piperidin-4-yl group at the 3-position, further substituted by a 3-chloropropyl chain on the piperidine nitrogen (Figure 1).

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS Number329977-73-3
Density1.42 g/cm³ at 20°C
Melting Point293–295°C (hydrochloride salt)
LogP (Partition Coefficient)-0.84 at pH 7
SolubilitySlightly soluble in water, DMSO, methanol

The compound’s hydrochloride salt (CAS 84163-13-3) is a white to off-white solid, commonly used in pharmaceutical synthesis due to enhanced stability .

Synthesis and Optimization

Synthetic Routes

The primary synthesis involves alkylation of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride (CAS 84163-13-3) with 1-bromo-3-chloropropane under basic conditions . This nucleophilic substitution reaction proceeds via the piperidine nitrogen, introducing the 3-chloropropyl side chain.

Key Reaction Conditions:

  • Reagents: 1-Bromo-3-chloropropane, potassium carbonate (base)

  • Solvent: Polar aprotic solvents (e.g., DMF, acetonitrile)

  • Temperature: 60–80°C, reflux conditions

  • Yield: ~70–85% after purification

Mechanistic Insights

The reaction follows an SN2\text{S}_\text{N}2 mechanism, where the piperidine nitrogen attacks the electrophilic carbon of 1-bromo-3-chloropropane. Steric hindrance from the piperidine ring and electronic effects of the benzisoxazole influence reaction kinetics .

Pharmacological Activity

Antiproliferative Effects

Derivatives of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole exhibit dose-dependent antiproliferative activity against human carcinoma cells. In vitro studies using MTT assays demonstrated potency against HeLa (cervical cancer), HT-29 (colon cancer), MCF-7 (breast cancer), and HepG-2 (liver cancer) cell lines .

Table 2: Bioactivity Profile of Selected Analogues

CompoundIC₅₀ (μM) – HeLaIC₅₀ (μM) – HT-29IC₅₀ (μM) – MCF-7
5a12.314.711.9
5d9.810.58.6
5k7.26.95.4

Structure–activity relationship (SAR) studies emphasize the critical role of the heterocyclic substituent at the N-terminal piperidine position. Bulky aromatic groups enhance hydrophobic interactions with cellular targets, while electron-withdrawing groups (e.g., fluorine) improve metabolic stability .

Industrial and Research Applications

Pharmaceutical Intermediates

This compound serves as a key intermediate in synthesizing paliperidone and risperidone, atypical antipsychotics used to treat schizophrenia . Its chloropropyl side chain facilitates further functionalization via nucleophilic substitution or cross-coupling reactions.

Table 3: Supplier Overview

SupplierLocationPurityPrice (1g)
Amadis Chemical CompanyChina97%$327
Shanghai Raise ChemicalChina97%$335
Bide PharmatechChina95%$310

Future Directions and Challenges

Targeted Drug Delivery

Functionalizing the chloropropyl group with polyethylene glycol (PEG) chains or antibody conjugates could enhance tumor-specific targeting, reducing off-site toxicity .

Metabolic Stability Optimization

Introducing deuterium atoms at metabolically vulnerable positions (e.g., benzylic carbons) may prolong half-life, as seen in deuterated antipsychotics like deutetrabenazine .

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